2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone
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Description
2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone is a synthetic compound that belongs to the class of phthalazinone derivatives. This compound has been studied extensively for its potential applications in scientific research. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Patel and Patel (2011) on the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases highlights the antimicrobial potential of such compounds. The presence of azetidinone and phthalazinone moieties in the structure suggests possible antimicrobial applications for the compound , as chloro and methoxy groups in related compounds have shown good antimicrobial activity (N. Patel & Jaymin C. Patel, 2011).
Heterocyclic Chemistry and Polymer Synthesis
Research by Berard et al. (1994) on polymers from 4-(4-hydroxyphenyl)phthalazin-1-one indicates the utility of phthalazinone derivatives in the synthesis of high molecular weight linear polymers. These polymers are noted for their thermal stability and potential applications in high-performance materials, suggesting that related compounds might also possess useful polymerization properties and thermal stability (N. Berard, M. Paventi, K. Chan, & A. S. Hay, 1994).
Advanced Material Applications
The study by Lu et al. (2004) on the synthesis of fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties explores the development of novel polymers with high solubility in organic solvents and excellent thermal stability. This research suggests potential applications of related phthalazinone derivatives in the development of advanced materials with specific properties such as solubility, thermal stability, and possibly electronic or photonic applications (Zhaoqiang Lu, Lin Cheng, Jun Li, Kai Zhang, S. Yi, & J. Qin, 2004).
Properties
IUPAC Name |
2-[2-[3-(2-methoxyphenoxy)azetidin-1-yl]-2-oxoethyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-8-4-5-9-18(17)27-15-11-22(12-15)19(24)13-23-20(25)16-7-3-2-6-14(16)10-21-23/h2-10,15H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWICTLAYRWKQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CN(C2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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